molecular formula C15H18N2O3 B5850740 N-cyclohexyl-3-(4-nitrophenyl)acrylamide

N-cyclohexyl-3-(4-nitrophenyl)acrylamide

Cat. No. B5850740
M. Wt: 274.31 g/mol
InChI Key: JNSHNRHCOAADIC-DHZHZOJOSA-N
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Description

N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is commonly referred to as CHANA.

Scientific Research Applications

CHANA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CHANA has been found to selectively bind with metal ions such as copper, zinc, and cadmium, and its fluorescence is quenched upon binding. This property makes it an ideal candidate for the detection of metal ions in various industrial and environmental samples.
Another area of research where CHANA has shown potential is in the field of bioimaging. CHANA has been found to possess excellent photostability and biocompatibility, making it a suitable candidate for use as a fluorescent probe in live cell imaging.

Mechanism of Action

The mechanism of action of CHANA is not fully understood. However, it is believed that CHANA binds to metal ions through a coordination complex, leading to the quenching of its fluorescence. The exact nature of this complex and the mechanism of fluorescence quenching are still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHANA are not well studied. However, it has been found to be non-toxic and biocompatible, making it a suitable candidate for use in various biological applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of CHANA is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in various samples. Additionally, its excellent photostability and biocompatibility make it a suitable candidate for use in bioimaging applications.
However, one of the major limitations of CHANA is its relatively low quantum yield, which limits its sensitivity in certain applications. Additionally, the synthesis of CHANA can be challenging, and the yield can vary depending on the reaction conditions.

Future Directions

There are several future directions for research on CHANA. One of the major areas of interest is the development of new synthetic methods for CHANA that can improve the yield and purity of the compound. Additionally, the investigation of the mechanism of action of CHANA and the nature of its coordination complex with metal ions can provide valuable insights into its potential applications.
Another area of research is the development of new fluorescent probes based on CHANA that can exhibit higher quantum yields and improved selectivity towards metal ions. Additionally, the application of CHANA in other fields such as catalysis and material science can also be explored.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a promising compound with potential applications in various fields of research. Its high selectivity and sensitivity towards metal ions, excellent photostability, and biocompatibility make it an ideal candidate for use in bioimaging and metal ion detection applications. Further research on the synthesis method, mechanism of action, and potential applications of CHANA can provide valuable insights into its future directions.

Synthesis Methods

The synthesis of CHANA involves the reaction of cyclohexylamine and 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields CHANA as a white solid.

properties

IUPAC Name

(E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(16-13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h6-11,13H,1-5H2,(H,16,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHNRHCOAADIC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide

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